molecular formula C16H15NO2 B122651 Ketoprofen amide CAS No. 59512-16-2

Ketoprofen amide

Katalognummer: B122651
CAS-Nummer: 59512-16-2
Molekulargewicht: 253.29 g/mol
InChI-Schlüssel: KLWMCJJRUWWDSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ketoprofen amide is a structurally modified derivative of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties. The amide conjugation involves replacing the carboxylic acid group of ketoprofen with an amide moiety, a modification aimed at enhancing therapeutic selectivity, metabolic stability, and reducing gastrointestinal toxicity . Notably, this compound derivatives have shown promise in diverse therapeutic areas, including:

  • Cancer Therapy: Inhibition of Gli1-mediated transcription in the Hedgehog (Hh) pathway, a critical oncogenic signaling axis in cancers like rhabdomyosarcoma .
  • Antioxidant Activity: High lipid peroxidation inhibition (>95%) and lipoxygenase inhibition (up to 83.5%) in amidocarbamate derivatives .
  • Cytostatic Effects: Moderate activity (IC50: 10–25 µM) against cancer cell lines .
  • Targeted Drug Delivery: Conjugation with tumor-homing peptides (e.g., RGD/NGR) for enhanced tumor specificity .

Wirkmechanismus

Target of Action

Ketoprofen amide primarily targets the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme involved in the synthesis of prostaglandins, which are responsible for inflammation, pain, and fever .

Mode of Action

This compound, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs), works by inhibiting the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever . The compound’s interaction with its targets results in a decrease in the production of prostaglandins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX-2 enzyme, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins . This results in downstream effects such as reduced inflammation, pain, and fever .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It binds extensively to plasma albumin and significant concentrations of the drug are attained in synovial fluid . Ketoprofen is eliminated following extensive biotransformation to inactive glucuroconjugated metabolites .

Result of Action

The primary result of this compound’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the physiological responses typically associated with inflammation, pain, and fever . In addition, some studies suggest that this compound may have anti-inflammatory potential superior to that of other similar compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can impact the absorption and bioavailability of the drug . Additionally, factors such as the presence of food can affect the drug’s absorption rate

Biochemische Analyse

Biochemical Properties

Ketoprofen Amide has been found to interact with various enzymes and proteins. It has been shown to inhibit soybean lipoxygenase and lipid peroxidation . The compound’s ability to inhibit these enzymes suggests that it may play a role in modulating inflammatory processes .

Cellular Effects

This compound has been found to have cytostatic activity, suggesting that it may influence cell function . It has been shown to have excellent lipid peroxidation inhibition at 0.1 mM concentration, higher than 95% for the derivatives bearing aromatic, cycloalkyl or heterocyclic substituents .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with enzymes such as soybean lipoxygenase . It inhibits this enzyme, thereby potentially affecting the production of leukotrienes, which are involved in inflammatory responses .

Temporal Effects in Laboratory Settings

Its potent antioxidant and lipoxygenase inhibitory activities suggest that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Its cytostatic activity suggests that it may have dose-dependent effects on cell proliferation .

Metabolic Pathways

This compound is likely to be involved in metabolic pathways related to inflammation, given its ability to inhibit lipoxygenase

Transport and Distribution

Its lipophilic nature suggests that it may be able to cross cell membranes and distribute within cells .

Subcellular Localization

Given its lipophilic nature and its ability to cross cell membranes, it may be able to localize to various subcellular compartments .

Biologische Aktivität

Ketoprofen amide is a derivative of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen, which has garnered attention for its potential biological activities, particularly in oncology and as an antioxidant. This article explores the synthesis, biological evaluation, and mechanisms of action of ketoprofen amides, emphasizing their antiproliferative effects, antioxidant properties, and inhibition of key enzymes involved in inflammation.

Synthesis of Ketoprofen Amides

The synthesis of ketoprofen amides typically involves the reaction of ketoprofen with various amines or hydroxylamines. These reactions yield a range of derivatives that can be screened for biological activity. Notably, studies have shown that the structural modifications in ketoprofen amides significantly influence their pharmacological properties.

Antioxidant Activity

Ketoprofen amides have demonstrated notable antioxidant activity. The 1,1-Diphenyl-picrylhydrazyl (DPPH) assay revealed that these compounds are more potent antioxidants compared to their reduced derivatives. For instance, the benzhydryl this compound (5f) exhibited the highest antioxidant capacity among the tested compounds .

Inhibition of Lipoxygenase

The ability of ketoprofen amides to inhibit lipoxygenase (LOX), an enzyme implicated in inflammatory processes, was evaluated. The most potent lipoxygenase inhibitor identified was the benzhydryl derivative (6f), with an IC50 value of 20.5 μM. Aromatic and cycloalkyl amides showed superior inhibition compared to carboxylic group derivatives .

CompoundLipoxygenase Inhibition (IC50, μM)Antioxidant Activity (%)
Benzhydryl Amide 5fN/AHighest among derivatives
Benzhydryl Amide 6f20.5N/A
Aromatic AmidesStrong to Moderate92.2 - 99.9

Cytostatic Activity

Cytostatic assays indicated that ketoprofen amides possess varying degrees of antiproliferative effects against cancer cell lines. The study highlighted that while some derivatives exhibited weak antiproliferative activity, those with a specific amide bond configuration showed enhanced cytostatic effects, suggesting that structural optimization could lead to more effective anticancer agents .

The mechanisms underlying the biological activities of ketoprofen amides include:

  • Inhibition of COX Enzymes : Similar to other NSAIDs, ketoprofen amides may inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis and thereby alleviating inflammation.
  • Antioxidant Mechanism : The compounds' ability to scavenge free radicals contributes to their antioxidant properties, which may play a role in reducing oxidative stress in cells.
  • Cell Cycle Arrest : Some studies suggest that certain ketoprofen amides can induce cell cycle arrest in cancer cells, leading to reduced proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of ketoprofen amides:

  • Molecular Docking Studies : In silico docking studies have indicated that ketoprofen amides can effectively bind to COX-2, suggesting their potential as selective COX inhibitors with anticancer properties .
  • ADMET Profiling : Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluations have shown that many ketoprofen amides meet Lipinski's Rule of Five criteria for drug-like properties, indicating favorable pharmacokinetics for potential therapeutic applications .
  • Comparative Studies : Research comparing various NSAID derivatives has established that while traditional NSAIDs like diclofenac exhibit significant anticancer properties through COX inhibition, ketoprofen amides may offer alternative mechanisms that warrant further investigation for chemopreventive applications .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Molecular Docking Studies
Recent research has employed molecular docking techniques to assess the anticancer potential of ketoprofen amides against the cyclooxygenase-2 (COX-2) protein. The study revealed that these compounds could effectively block the catalytic sites of COX-2, which is implicated in cancer progression. The binding affinities were evaluated using PyRx virtual screening tools, indicating promising results for further development as anticancer agents .

In Vitro Antitumor Activity
A series of ketoprofen amides were tested for their antiproliferative effects on various human tumor cell lines. The results demonstrated that these derivatives exhibited significantly stronger cytostatic activity compared to their parent compound, ketoprofen. The enhanced activity was attributed to increased lipophilicity and improved cellular uptake due to the substituents linked by an amide bond .

Anti-Inflammatory Effects

Enhanced Solubility and Efficacy
One of the challenges with ketoprofen is its low solubility, which limits its bioavailability. Research has shown that forming inclusion complexes with methyl-beta-cyclodextrin (MCD) significantly improves the solubility and anti-inflammatory activity of ketoprofen. The optimized complexes exhibited superior anti-inflammatory and anti-arthritic properties compared to ketoprofen alone, highlighting their potential in pharmaceutical applications .

Glycine Amides
Studies on glycine amides derived from ketoprofen have indicated reduced gastric irritation while maintaining comparable anti-inflammatory efficacy to traditional NSAIDs. This property makes glycine amides a viable option for patients who are sensitive to gastrointestinal side effects associated with conventional NSAIDs .

Lipoxygenase Inhibition

Ketoprofen amides have been evaluated for their ability to inhibit lipoxygenase, an enzyme involved in inflammatory processes. Certain derivatives demonstrated strong inhibition, suggesting their potential use as anti-inflammatory agents through modulation of lipid peroxidation pathways. The benzhydryl ketoprofen amide was identified as particularly potent in this regard .

Antioxidant Activity

The antioxidant properties of ketoprofen amides have also been studied, revealing that they possess significant reducing capabilities compared to other derivatives of ketoprofen. This antioxidant activity is crucial in mitigating oxidative stress-related diseases and further supports their therapeutic potential .

Ionic Liquids Development

Innovative approaches have led to the synthesis of ionic liquids based on ketoprofen, which enhance solubility and bioavailability issues associated with solid drugs. These ionic liquids demonstrate favorable interactions with serum proteins, suggesting a novel route for drug delivery systems that could improve therapeutic outcomes .

Summary Table of Applications

Application Description Key Findings
AnticancerInhibition of COX-2; antiproliferative effects on tumor cellsEnhanced cytostatic activity due to lipophilicity; effective binding to COX-2
Anti-inflammatoryImproved solubility via inclusion complexes; reduced gastric irritationSuperior efficacy compared to traditional NSAIDs; effective in arthritis treatment
Lipoxygenase InhibitionInhibition of inflammatory pathwaysStrong inhibition observed; potential for new anti-inflammatory therapies
Antioxidant ActivityReducing capability against oxidative stressPotent antioxidants; implications for oxidative stress-related conditions
Ionic LiquidsNovel drug delivery systems based on ketoprofenEnhanced solubility and bioavailability; promising for pharmaceutical applications

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing ketoprofen amide derivatives, and how do they ensure structural fidelity?

Ketoprofen amides are typically synthesized via activation of the carboxylic acid group in ketoprofen. A widely used method involves the benzotriazole-mediated approach , where ketoprofen is converted to its acid chloride derivative and reacted with amines to form amides . Alternatively, the Schotten-Baumann reaction employs acyl chlorides and amines under biphasic conditions to yield amides with high purity, as demonstrated in the synthesis of hydroxyimine amides . Methodological rigor includes spectroscopic validation (e.g., NMR, FTIR) to confirm amide bond formation and substituent placement.

Q. Which analytical techniques are most reliable for characterizing this compound derivatives and assessing stereochemical purity?

Reverse-phase HPLC with chiral stationary phases is critical for resolving enantiomers, especially given ketoprofen’s inherent stereochemistry. Indirect methods, such as forming diastereomeric derivatives via amidation, enhance chromatographic separation efficiency . FTIR spectroscopy identifies key functional groups (e.g., C=O amide bands at ~1650 cm⁻¹), while mass spectrometry confirms molecular weights . For enantiomeric excess determination, polarimetry or chiral HPLC coupled with UV detection is recommended .

Q. What in vitro assays are commonly used to evaluate the antioxidant and anti-inflammatory potential of ketoprofen amides?

  • Lipid peroxidation inhibition : Measured using rat liver microsomes or liposomes exposed to pro-oxidants (e.g., Fe²⁺/ascorbate), with thiobarbituric acid-reactive substances (TBARS) as endpoints .
  • Lipoxygenase (LOX) inhibition : Soybean LOX assays quantify IC₅₀ values via spectrophotometric monitoring of linoleic acid oxidation .
  • DPPH radical scavenging : Evaluates electron-donating capacity, though ketoprofen amides often show weak activity here compared to lipid peroxidation inhibition .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data between lipid peroxidation inhibition and DPPH radical scavenging assays for ketoprofen amides?

Discrepancies arise due to differing mechanisms: lipid peroxidation assays reflect membrane-targeted antioxidant activity, while DPPH measures direct radical neutralization. To reconcile results, prioritize mechanistic studies (e.g., molecular docking to identify LOX-binding affinity) and cellular models (e.g., macrophage ROS assays). For example, cycloalkyl-substituted amides exhibit >95% lipid peroxidation inhibition but <20% DPPH activity, suggesting their efficacy is context-dependent .

Q. What experimental design considerations are critical for optimizing the cytostatic activity of ketoprofen amides in cancer cell lines?

  • Structure-activity relationship (SAR) profiling : Introduce lipophilic groups (e.g., benzhydryl, O-benzyl) to enhance cell membrane permeability. Derivatives like 4i (O-benzyl) show IC₅₀ values of ~10 μM in leukemia cells .
  • Dose-response assays : Use logarithmic concentration ranges (0.1–100 μM) to capture non-linear effects.
  • Combination studies : Co-treatment with chemotherapeutics (e.g., doxorubicin) to assess synergism via Chou-Talalay analysis .

Q. What strategies mitigate challenges in achieving high enantiomeric purity during catalytic asymmetric synthesis of ketoprofen amides?

  • Chiral catalysts : Rhodium-based catalysts in hydrogenation reactions yield moderate enantiomeric excess (up to 69%) .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) for stereoselective amidation under mild conditions.
  • Post-synthetic purification : Diastereomeric salt crystallization using (R)-methylbenzylamine improves ee to >96% .

Q. How do formulation parameters influence the controlled release of ketoprofen amides in polymeric drug delivery systems?

  • Polymer-drug interactions : FTIR and DSC identify hydrogen bonding between amide groups and polymer matrices (e.g., poly(NVCL-co-AA)), which modulate release kinetics .
  • Ester vs. amide linkers : Ester-linked conjugates in alginate microspheres show sustained release over 14 days (hydrolysis-driven), while amide linkages require enzymatic cleavage for drug liberation .
  • In vivo validation : Transplant functionalized microcapsules in murine models to quantify pericapsular fibrosis reduction and drug bioavailability .

Q. Methodological Tables

Table 1. Key Biological Activities of Selected Ketoprofen Amides

DerivativeLipid Peroxidation Inhibition (%)LOX IC₅₀ (μM)Cytostatic Activity (IC₅₀, μM)
3b 99.920.525.0
4i 98.535.210.2
5f 97.845.018.7
Data from

Table 2. Solubility Profile of Ketoprofen in Physiologically Relevant Media

MediumSolubility (mg/mL)
0.1 N HCl (pH 1.2)0.12
Phosphate buffer (pH 7.2)1.85
Data from

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Potency

Key Structural Features :

  • Linker Length : Shorter linkers (e.g., compounds 22 , 26 ) exhibit higher Gli1 inhibition (IC50: 1.6–2.6 µM) compared to longer variants (IC50: >20 µM) .
  • N-alkyl Substitution : An n-propyl group on the amide nitrogen (e.g., compound 33 ) enhances Gli1 inhibition (IC50: 2.6 µM) versus unsubstituted analogs (e.g., 23 , IC50: >10 µM) .
  • Indole vs. Phenol Moieties: Indole-substituted derivatives (e.g., 42) show improved metabolic stability in liver microsomes compared to phenol-based compounds (e.g., 5, 6), which degrade rapidly .

Table 1: Comparative Potency of Selected Ketoprofen Derivatives

Compound Target IC50 (µM) Selectivity (Gli1/Gli2) Key Modification
33 Gli1 2.6 ~10-fold Indole, n-propyl amide
42 Gli1 1.6 ~10-fold 5-Indole substitution
GANT61 Gli1 ~40 Non-selective Small-molecule inhibitor
HhAntag Smoothened >40 N/A Smo antagonist
4g Lipoxygenase 83.5% inhibition* N/A Amidocarbamate derivative

*At 100 µM concentration .

Metabolic Stability and Bioavailability

  • Liver Microsome Stability: Indole-substituted amides (e.g., 42) exhibit superior stability compared to phenol-based derivatives (e.g., 5, 6), which are fully metabolized within 1 hour .
  • Ester vs. Amide Derivatives : Ester conjugates (e.g., ketoprofen-glycine methyl ester) demonstrate higher plasma stability and prolonged analgesic effects compared to amides but lack COX-2 selectivity .

Antioxidant and Anti-Inflammatory Activity

  • Lipid Peroxidation Inhibition : Amidocarbamates (e.g., 3b , 4g ) achieve >95% inhibition at 0.1 mM, outperforming parent ketoprofen .
  • Lipoxygenase Inhibition : Compound 6f (IC50: 20.5 µM) shows stronger activity than reduced ketoprofen derivatives .

Eigenschaften

IUPAC Name

2-(3-benzoylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-11(16(17)19)13-8-5-9-14(10-13)15(18)12-6-3-2-4-7-12/h2-11H,1H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWMCJJRUWWDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50974924
Record name 2-(3-Benzoylphenyl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59512-16-2
Record name Ketoprofen amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059512162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Benzoylphenyl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KETOPROFEN AMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50IY2AXR5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The basic phase is acidified and is then extracted with chloroform. After forming the R (+) α-methylbenzylamine derivative of ketoprofen, analysis of the mixture of the two diastereoisomers by high performance liquid chromatography shows that the enantiomeric excess of S (+) ketoprofen is 93%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ketoprofen amide
Reactant of Route 2
Reactant of Route 2
Ketoprofen amide
Reactant of Route 3
Reactant of Route 3
Ketoprofen amide
Reactant of Route 4
Ketoprofen amide
Reactant of Route 5
Ketoprofen amide
Reactant of Route 6
Reactant of Route 6
Ketoprofen amide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.